2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-propylacetamide
Description
2-((3-(3,4-Dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-propylacetamide is a pyrimido[5,4-b]indole derivative characterized by a 3,4-dimethoxyphenyl substitution at the pyrimidine ring, a thioether linkage, and an N-propylacetamide side chain. This compound belongs to a class of molecules investigated for their selective Toll-like receptor 4 (TLR4) agonist activity, with structural modifications influencing potency and selectivity .
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-4-11-24-19(28)13-32-23-26-20-15-7-5-6-8-16(15)25-21(20)22(29)27(23)14-9-10-17(30-2)18(12-14)31-3/h5-10,12,25H,4,11,13H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKNUABDSAMFGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NC2=C(C(=O)N1C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
Pyrimido[5,4-b]indole derivatives share a common core structure but differ in substituents at three key positions:
Pyrimidine Ring Substitutions :
- The 3-position often bears aromatic groups (e.g., phenyl, 3,4-dimethoxyphenyl) or alkyl chains. The 3,4-dimethoxyphenyl group in the target compound may enhance electron density and steric bulk compared to simpler phenyl analogs .
- The 5-position can feature hydrogen, methyl, or longer alkyl chains (e.g., pentyl, dodecyl), influencing hydrophobicity .
Sulfur Linkage :
- The thioether (-S-) group in the target compound contrasts with oxidized variants (e.g., sulfonyl (-SO₂-) in compound 2 or sulfinyl (-SO-) in compound 3), which exhibit reduced bioactivity due to altered electronic properties .
Acetamide Side Chain :
- The N-propyl group distinguishes the target compound from derivatives with cyclohexyl (e.g., 1Z105), cyclopentyl, or aromatic (e.g., naphthalen-2-yl) substituents. Bulkier groups like cyclohexyl improve TLR4 binding affinity .
Structure-Activity Relationship (SAR) Findings
- C8 Modifications : Introduction of electron-rich groups (e.g., 8-(furan-2-yl) in 2B182C) enhances TLR4 activation potency by 10-fold compared to unsubstituted analogs .
- Side Chain Effects :
- Sulfur Oxidation : Thioether > Sulfinyl > Sulfonyl in bioactivity, likely due to reduced nucleophilicity and steric hindrance in oxidized forms .
Preparation Methods
Indole-Pyrimidine Cyclization
The pyrimido[5,4-b]indole scaffold is constructed via a tandem cyclization-condensation reaction.
Procedure :
- Starting Material : 5-Aminoindole-7-carboxylic acid is treated with ethyl cyanoacetate in acetic anhydride under reflux to form the pyrimidine ring.
- Cyclization : The intermediate undergoes thermal cyclization in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indole.
Key Reaction :
$$
\text{5-Aminoindole-7-carboxylic acid} + \text{Ethyl cyanoacetate} \xrightarrow{\text{Ac}_2\text{O, reflux}} \text{Intermediate} \xrightarrow{\text{PPA, 120°C}} \text{Core Structure}
$$
Functionalization at the N3 Position
Alkylation with 3,4-Dimethoxyphenethyl Bromide
The N3 nitrogen is alkylated to introduce the 3,4-dimethoxyphenyl group.
Procedure :
- Base Activation : The pyrimidoindole core (1 eq) is dissolved in anhydrous DMF under nitrogen. Sodium hydride (1.2 eq) is added at 0°C to deprotonate the N3 position.
- Alkylation : 3,4-Dimethoxyphenethyl bromide (1.5 eq) is added dropwise, and the reaction is stirred at 60°C for 12 hours.
- Workup : The mixture is poured into ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield : ~65% (estimated from analogous reactions in).
Thioether Formation at C2
Nucleophilic Substitution with Mercaptoacetic Acid
The C2 position is functionalized via thiol displacement of a leaving group (e.g., chloride).
Procedure :
- Chlorination : The C2 position is chlorinated using phosphorus oxychloride (POCl₃) at reflux for 4 hours.
- Thiolation : The chloride intermediate (1 eq) is reacted with mercaptoacetic acid (1.2 eq) and potassium carbonate (2 eq) in DMF at 80°C for 6 hours.
Key Reaction :
$$
\text{Cl-Substituted Intermediate} + \text{HSCH}2\text{COOH} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Thioacetic Acid Intermediate}
$$
Amide Coupling with Propylamine
Activation and Coupling
The carboxylic acid is converted to the N-propylamide via a coupling reagent.
Procedure :
- Activation : The thioacetic acid intermediate (1 eq) is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
- Amidation : Propylamine (1.5 eq) is added in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction is stirred at room temperature for 4 hours.
- Purification : The crude product is recrystallized from ethanol/water (4:1).
Yield : ~70% (estimated from).
Analytical Data and Characterization
Spectroscopic Validation
Purity Assessment
Optimization Challenges and Solutions
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves constructing the pyrimidoindole core via condensation of indole derivatives with substituted pyrimidinones, followed by thioether linkage and acetamide functionalization. Critical factors include:
- Reagent selection : Use of bases (e.g., NaOH) and solvents (DMF) to stabilize intermediates .
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures ≥95% purity .
| Step | Key Reagents | Conditions | Yield |
|---|---|---|---|
| Core formation | Indole derivative, pyrimidinone | Reflux, 12 h | 60–70% |
| Thioether linkage | Thioglycolic acid, DCC | RT, 6 h | 75–80% |
Q. Which analytical techniques are most effective for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- X-ray crystallography : Resolves stereochemistry of the pyrimidoindole core and thioacetamide orientation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 470.55) .
Q. How can solubility challenges be addressed for in vitro assays?
- Solvent screening : Use DMSO for stock solutions (10 mM) with ≤0.1% final concentration to avoid cytotoxicity .
- Surfactants : Add 0.01% Tween-80 to aqueous buffers for hydrophobic analogs .
Advanced Research Questions
Q. What strategies are recommended for elucidating the mechanism of action in cancer cell lines?
- Target engagement assays : Perform kinase profiling (e.g., EGFR, Aurora kinases) using competitive ATP-binding assays .
- Apoptosis markers : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Z-DEVD-AMC) in treated vs. control cells .
- Transcriptomics : RNA-seq identifies pathways (e.g., p53, PI3K-AKT) differentially regulated post-treatment .
Q. How should conflicting bioactivity data between enzymatic and cell-based assays be resolved?
- Orthogonal validation : Confirm enzyme inhibition (IC₅₀) with isothermal titration calorimetry (ITC) to rule out assay artifacts .
- Permeability assessment : Use Caco-2 monolayers to evaluate cellular uptake limitations .
Q. What computational tools are suitable for predicting reactivity and designing derivatives?
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models transition states for thioether bond formation .
- Molecular docking : AutoDock Vina screens binding affinities to ATP-binding pockets (e.g., CDK2) .
Q. How can structure-activity relationship (SAR) studies be systematically designed?
- Substituent variation : Synthesize analogs with halogens (Cl, F) or methyl groups on the phenyl ring to assess steric/electronic effects .
- Bioisosteric replacement : Replace the thioether with sulfoxide/sulfone groups to modulate polarity .
| Analog | Substituent | IC₅₀ (μM) | LogP |
|---|---|---|---|
| Parent | 3,4-dimethoxy | 0.45 | 3.2 |
| Derivative 1 | 4-Cl | 0.78 | 3.8 |
| Derivative 2 | 3-F | 0.32 | 2.9 |
Q. What methodologies assess oxidative stability under physiological conditions?
- Forced degradation : Expose to H₂O₂ (0.3% v/v) at 37°C for 24 h; monitor via LC-MS for sulfoxide/sulfone byproducts .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; quantify parent compound loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
